molecular formula C10H11N5O4 B15111688 Ethyl (4-nitro-1'H-1,4'-bipyrazol-1'-yl)acetate

Ethyl (4-nitro-1'H-1,4'-bipyrazol-1'-yl)acetate

Cat. No.: B15111688
M. Wt: 265.23 g/mol
InChI Key: OADMRQLPFKOFTR-UHFFFAOYSA-N
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Description

Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate is a chemical compound with the molecular formula C10H11N5O4 and a molecular weight of 265.23 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate involves several steps. One common method includes the nitration of 1,4’-bipyrazole followed by esterification. The reaction conditions typically involve the use of strong acids like nitric acid for nitration and alcohols like ethanol for esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate can be compared with other nitropyrazole derivatives, such as:

Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate stands out due to its specific ester functional group, which can be easily modified for various applications.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

ethyl 2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]acetate

InChI

InChI=1S/C10H11N5O4/c1-2-19-10(16)7-13-5-8(3-11-13)14-6-9(4-12-14)15(17)18/h3-6H,2,7H2,1H3

InChI Key

OADMRQLPFKOFTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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